molecular formula C17H13ClO4 B13679598 Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13679598
M. Wt: 316.7 g/mol
InChI Key: XPRBCJVNLJLJDN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate
  • Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
  • Ethyl 2-(2-methylphenyl)-5-hydroxybenzofuran-3-carboxylate

Uniqueness

Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H13ClO4

Molecular Weight

316.7 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H13ClO4/c1-2-21-17(20)15-12-9-10(19)7-8-14(12)22-16(15)11-5-3-4-6-13(11)18/h3-9,19H,2H2,1H3

InChI Key

XPRBCJVNLJLJDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3Cl

Origin of Product

United States

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